molecular formula C10H9N3O2 B11768156 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 90145-38-3

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B11768156
CAS No.: 90145-38-3
M. Wt: 203.20 g/mol
InChI Key: BTONEZRMSCZUDO-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and carboxylic acid groups contribute to its versatility in various reactions and applications .

Properties

CAS No.

90145-38-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)

InChI Key

BTONEZRMSCZUDO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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